molecular formula C16H8Cl2F3N3 B2368740 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile CAS No. 400080-84-4

2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile

Cat. No.: B2368740
CAS No.: 400080-84-4
M. Wt: 370.16
InChI Key: ZAJAIVOEGNDCBC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile is a complex organic compound that features both aromatic and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, chlorination and trifluoromethylation reactions can be employed to introduce the desired substituents.

    Aromatic Substitution: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Nitrile Introduction: The nitrile group can be introduced through a reaction involving a suitable nitrile precursor under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the nitrile group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings may participate in various substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its unique structure makes it a valuable subject for studying various organic reaction mechanisms.

Biology and Medicine

    Pharmaceutical Research:

    Biochemical Studies: May be used in studies involving enzyme interactions or metabolic pathways.

Industry

    Material Science: Possible applications in the development of new materials with specific chemical properties.

    Agriculture: Potential use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action for 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-[3-chloro-2-pyridinyl]succinonitrile: Lacks the trifluoromethyl group.

    2-(4-Chlorophenyl)-2-[3-trifluoromethyl-2-pyridinyl]succinonitrile: Lacks the additional chlorine atom.

Uniqueness

The presence of both chlorine and trifluoromethyl groups in 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3N3/c17-12-3-1-10(2-4-12)15(9-23,5-6-22)14-13(18)7-11(8-24-14)16(19,20)21/h1-4,7-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJAIVOEGNDCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC#N)(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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